![molecular formula C7H4BrClN2S B3249735 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine CAS No. 19673-93-9](/img/structure/B3249735.png)
6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine
Overview
Description
6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the thieno[2,3-d]pyrimidine family. This compound features a sulfur atom within its fused ring structure, which contributes to its unique chemical properties and reactivity. It is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which forms a thieno[2,3-d]pyrimidine scaffold[_{{{CITATION{{{1{Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-014-1579-z). This is followed by bromination and chlorination steps to introduce the bromo and chloro substituents, respectively[{{{CITATION{{{_1{Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno2,3-d .... The reaction conditions for these steps often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno2,3-d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its derivatives may exhibit pharmacological activities that can be harnessed for the treatment of various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
6-Bromo-4-chlorothieno[2,3-d]pyrimidine
5-Methylthieno[2,3-d]pyrimidine
Uniqueness: 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine stands out due to its specific combination of bromo, chloro, and methyl substituents on the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c1-3-4-6(9)10-2-11-7(4)12-5(3)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIINVWPJBFLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



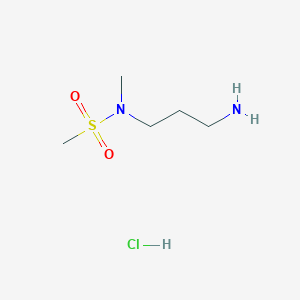


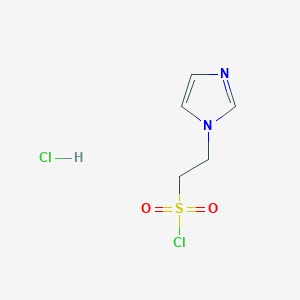
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B3249676.png)
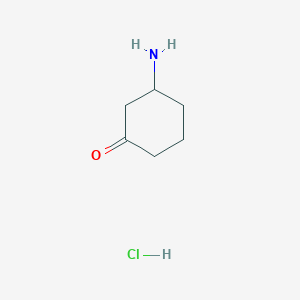

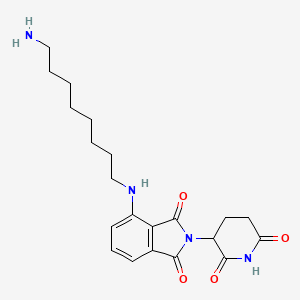

![(1S,6R)-Bicyclo[4.1.0]heptan-2-one](/img/structure/B3249714.png)

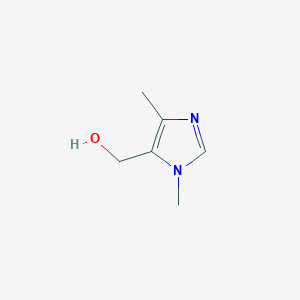
![8lambda6-Thiabicyclo[3.2.1]octane-3,8,8-trione](/img/structure/B3249742.png)
